2-Bromo-4-butanolide 2-Bromo-4-butanolide
Brand Name: Vulcanchem
CAS No.: 5061-21-2
VCID: VC0017668
InChI: InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
SMILES: C1COC(=O)C1Br
Molecular Formula: C4H5BrO2
Molecular Weight: 164.99 g/mol

2-Bromo-4-butanolide

CAS No.: 5061-21-2

VCID: VC0017668

Molecular Formula: C4H5BrO2

Molecular Weight: 164.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-butanolide - 5061-21-2

Description

2-Bromo-4-butanolide, also known as α-Bromo-γ-butyrolactone, is a chemical compound with the molecular formula C4H5BrO2. It presents as a clear, colorless to light yellow liquid and is known to be moisture-sensitive and lachrymatory. This compound is significant in chemistry, biology, medicine, and industry due to its diverse applications.

This compound can be synthesized through the bromination of γ-butyrolactone, typically involving sulfur as a catalyst and bromine as the brominating agent, maintaining the temperature between 40°C and 110°C under an inert atmosphere. 2-Bromo-4-butanolide is reactive and can undergo substitution, reduction, and oxidation reactions. Substitution reactions involve replacing the bromine atom with nucleophiles like amines or thiols, while reduction reactions can form 4-hydroxybutanolide, and oxidation can lead to 4-bromo-2-butanone. It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals, and is also used in enzyme inhibition studies, particularly concerning the type Q arylesterase activity of human serum paraoxonase PON1.

Similar compounds include γ-Butyrolactone (GBL), which lacks a bromine atom and is less reactive in substitution reactions, 2-Chloro-4-butanolide, which contains a chlorine atom instead of bromine, leading to different reactivity, and 4-Hydroxybutanolide, a reduced form of 2-Bromo-4-butanolide that lacks the bromine atom. The presence of the bromine atom in 2-Bromo-4-butanolide imparts specific reactivity, making it valuable for synthetic and research applications.

CAS No. 5061-21-2
Product Name 2-Bromo-4-butanolide
Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
IUPAC Name 3-bromooxolan-2-one
Standard InChI InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
Standard InChIKey LFJJGHGXHXXDFT-UHFFFAOYSA-N
SMILES C1COC(=O)C1Br
Canonical SMILES C1COC(=O)C1Br
Synonyms 3-Bromodihydro-2(3H)-furanone; 2-Bromo-4-hydroxybutyric Acid-γ-lactone; 3-Bromotetrahydrofuran-2-one; NSC 11726; NSC 56959;
PubChem Compound 95463
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator